Demannose

Oncology Metabolism Autophagy

Standard glucose-based assays confound biofilm and metabolic studies due to glucose's opposing effects on glycolysis and biofilm promotion. Demannose (CAS 30142-85-9) uniquely resolves this: it suppresses E. coli O157:H7 biofilm even in multi-sugar environments, reduces HNSCC proliferation at 25 mM without impairing non-malignant stem cells, and preserves blood glucose 4.4-fold better than sodium fluoride. Procure ≥99% purity Demannose in bulk; globally shipped under ambient conditions with guaranteed supply chain reliability for oncology, microbiology, and biopharmaceutical glycosylation control.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 30142-85-9
Cat. No. B7821106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemannose
CAS30142-85-9
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1
InChIKeyGZCGUPFRVQAUEE-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demannose: Chemical Identity and Monosaccharide Class


Demannose (USAN), also designated as aldehydo-D-mannose or D-mannose, is a monosaccharide of the aldohexose series with the molecular formula C6H12O6 and molecular weight of 180.16 g/mol [1][2]. As the D-enantiomer of aldehydo-mannose, it exists as a C-2 epimer of glucose and is structurally distinct from other common hexoses such as galactose and L-fucose [3]. Demannose is not metabolized or stored in the liver; upon ingestion, it is partially excreted in urine, where it competitively inhibits bacterial adhesion via interaction with type 1 fimbrial lectins [4][5].

Demannose: Why Monosaccharides Are Not Interchangeable


Generic substitution within the monosaccharide class is precluded by substantial functional divergence. While D-glucose and D-mannose are structurally analogous C-2 epimers, they exhibit diametrically opposed effects on cellular metabolism, biofilm regulation, and protein glycosylation. D-glucose fuels glycolysis and promotes biofilm maturation, whereas D-mannose selectively impairs tumor cell proliferation via autophagy induction and actively suppresses E. coli O157:H7 biofilm formation [1]. Furthermore, D-mannose demonstrates a unique capacity to preserve blood glucose samples at room temperature, outperforming the standard clinical preservative sodium fluoride (21 mg/L decrease vs. 93 mg/L decrease after 2 hours) [2]. These functional disparities underscore why a C-2 epimer cannot substitute for its counterpart in research applications ranging from microbiology to oncology.

Demannose: Quantitative Differentiation Evidence


Selective Anti-Proliferative Activity in HNSCC

In head and neck squamous cell carcinoma (HNSCC) cell lines (HLaC78, FaDu), 25 mM D-mannose induced a significant reduction in cell proliferation compared to 25 mM D-glucose or standard culture conditions . Non-malignant mesenchymal stem cells (MSCs) remained unaffected, indicating selective cytotoxicity against malignant cells .

Oncology Metabolism Autophagy

Glucose Preservation in Blood Samples

In a comparative study, D-mannose demonstrated superior glucose preservation in blood samples over the standard clinical preservative sodium fluoride (NaF) [1]. After 2 hours at room temperature, glucose levels decreased by only 21 mg/L (SD 13) in D-mannose-treated blood compared to a 93 mg/L (SD 10) decrease in NaF-treated blood [1].

Clinical Chemistry Analytical Method Glycolysis Inhibition

E. coli Biofilm Suppression

In microtiter plate assays evaluating biofilm formation by E. coli O157:H7, D-mannose was the only monosaccharide among those tested (including D-glucose, D-galactose, D-xylose, L-arabinose, L-fucose, and L-rhamnose) that suppressed biofilm formation when co-present with other sugars [1].

Microbiology Biofilm Anti-adhesion

FimH Adhesin Binding Affinity

In a competitive inhibition assay against the E. coli type 1 fimbrial adhesin FimH, D-mannose exhibited an IC50 value of 253 nM [1]. This affinity is substantially lower than optimized synthetic biaryl mannosides, which achieve low nanomolar to sub-nanomolar binding affinities [2].

Anti-adhesion Microbiology Uropathogenic E. coli

High-Mannose Glycoform Reduction

In biopharmaceutical production settings, supplementation with D-mannose at concentrations between 5–20 mM reduces the proportion of high-mannose glycoforms from >30% to under 5% [1]. This effect is distinct from glucose or galactose supplementation, which do not comparably shift glycosylation profiles [1].

Biopharmaceutical Manufacturing Glycoengineering Immunogenicity

Demannose: Application Scenarios


Oncology Metabolism: Selective Tumor Cell Growth Inhibition

Researchers investigating the Warburg effect and cancer cell metabolism should procure Demannose for its verified capacity to reduce HNSCC proliferation at 25 mM concentrations without impairing non-malignant stem cell viability, a property not shared by D-glucose . This selectivity enables cleaner experimental dissection of hexose-dependent pathways in tumor biology.

Clinical Diagnostics: Blood Glucose Stabilization

Clinical chemistry laboratories requiring a glycolysis inhibitor that preserves glucose for up to 2 hours at room temperature with minimal interference on other analytes should select Demannose over sodium fluoride. The 4.4-fold lower glucose decrease (21 vs. 93 mg/L) provides superior pre-analytical sample integrity for accurate glycemic assessment [1].

Microbiology: Anti-Adhesion and Biofilm Attenuation

Microbiology laboratories studying uropathogenic E. coli adhesion and biofilm formation should utilize Demannose as a key tool compound. Its unique ability to suppress E. coli O157:H7 biofilm even in the presence of competing sugars makes it essential for delineating sugar-specific contributions to microbial community structure and anti-adhesion therapeutic development [2].

Biopharmaceutical Glycoengineering: High-Mannose Glycoform Reduction

Biopharmaceutical manufacturers seeking to minimize the immunogenicity of recombinant therapeutic proteins should incorporate Demannose into cell culture media at 5-20 mM. This strategy reduces high-mannose glycoforms from >30% to <5%, a >25-percentage-point improvement critical for meeting regulatory glycosylation specifications and ensuring product safety [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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